molecular formula C11H17N3O B15094707 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide

2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide

Cat. No.: B15094707
M. Wt: 207.27 g/mol
InChI Key: UQMQTRMJYAUPGR-UHFFFAOYSA-N
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Description

2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 3-aminophenyl group, which is further substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide typically involves the reaction of 3-aminophenylamine with N,N-dimethylacetamide in the presence of a methylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler amide with similar solvent properties but lacking the aminophenyl and methylamino groups.

    3-Aminophenylamine: A precursor in the synthesis of the target compound, with similar reactivity but different functional groups.

    N-Methylacetamide: Another related amide with a simpler structure and different reactivity profile.

Uniqueness

2-((3-Aminophenyl)(methyl)amino)-N,N-dimethylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the aminophenyl and methylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-(3-amino-N-methylanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C11H17N3O/c1-13(2)11(15)8-14(3)10-6-4-5-9(12)7-10/h4-7H,8,12H2,1-3H3

InChI Key

UQMQTRMJYAUPGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)C1=CC=CC(=C1)N

Origin of Product

United States

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